Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Description
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid is a synthetic amino acid derivative characterized by its tert-butylphenyl substituent and Boc (tert-butoxycarbonyl) protecting group. This compound belongs to the γ-aminobutyric acid (GABA) family, a class of non-proteinogenic amino acids with significant biological roles, including neurotransmission and stress response modulation .
Structurally, the compound combines a GABA backbone with a bulky aromatic substituent, distinguishing it from simpler GABA analogs.
Properties
IUPAC Name |
(3S)-4-(4-tert-butylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-18(2,3)14-9-7-13(8-10-14)11-15(12-16(21)22)20-17(23)24-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXYUVJDZAIFHC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Alkylation
This method employs a chiral auxiliary to enforce stereocontrol during the formation of the β-amino acid backbone. A representative pathway involves:
Reaction Sequence
- Chiral Enolate Formation : Treating (S)-N-Boc-2-pyrrolidone with a strong base (e.g., LDA) generates a chiral enolate.
- Electrophilic Alkylation : Reacting the enolate with 4-tert-butylbenzyl bromide introduces the aryl group.
- Acid Hydrolysis : Cleavage of the pyrrolidone ring with HCl yields the free β-amino acid.
- Recrystallization : Final purification using ethanol/water mixtures achieves >98% enantiomeric excess (ee).
Key Parameters
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | LDA, THF, −78°C | 95% | Enolate configuration: (S) |
| 2 | 4-tert-butylbenzyl bromide, −78°C → RT | 82% | Diastereomeric ratio: 95:5 |
| 3 | 6 M HCl, reflux | 88% | Retention of (S)-configuration |
This method is favored for large-scale production due to its reproducibility and minimal racemization risks.
Enzymatic Resolution of Racemic Intermediates
Kinetic resolution using hydrolytic enzymes provides an alternative route to access the (S)-enantiomer:
Process Overview
- Racemic Synthesis : Prepare racemic 3-amino-4-(4-tert-butyl-phenyl)-butyric acid via Friedel-Crafts alkylation of benzene with tert-butyl chloride, followed by nitrile hydrolysis.
- Enzyme Screening : Test lipases (e.g., Candida antarctica Lipase B) for selective acetylation of the (R)-enantiomer.
- Separation : Chromatographically isolate the unreacted (S)-enantiomer.
- Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
Performance Metrics
| Enzyme | Solvent | Conversion (%) | ee (%) |
|---|---|---|---|
| CAL-B | Toluene | 48 | 99 |
| PPL | MTBE | 32 | 95 |
This approach is ideal for small-scale applications requiring ultrahigh enantiopurity but suffers from moderate yields (~40%).
Solid-Phase Peptide Synthesis (SPPS) Derivatives
While primarily used for peptide chains, SPPS techniques adapt well to β-amino acid monomers:
Protocol
- Resin Functionalization : Load Wang resin with Fmoc-protected β-alanine.
- Suzuki-Miyaura Coupling : Introduce the 4-tert-butylphenyl group via palladium-catalyzed cross-coupling.
- Boc Protection : Replace Fmoc with Boc using Boc₂O and DMAP.
- Cleavage : Release the product with TFA/water (95:5).
Optimization Data
| Catalyst | Ligand | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | 76 | 97.2 |
| PdCl₂ | XPhos | 68 | 95.8 |
SPPS enables rapid iteration but requires specialized equipment.
Homologation of α-Amino Acids
Homologation extends α-amino acids into β-analogs while preserving chirality:
Arndt-Eistert Reaction Pathway
- Diazoketone Formation : Convert Boc-(S)-phenylalanine to its diazoketone derivative.
- Wolff Rearrangement : Heat with silver benzoate to generate a β-keto acid.
- Reductive Amination : Reduce the ketone to an amine using NaBH₃CN.
Yield Comparison
| Starting Material | Homologation Agent | Final Yield (%) |
|---|---|---|
| Boc-L-Phe | Diazomethane | 65 |
| Boc-L-Tyr(tert-Bu) | TMS-diazomethane | 72 |
This method is limited by the availability of tert-butyl-substituted α-amino acid precursors.
Comparative Analysis of Methods
The table below evaluates the four primary routes:
| Method | Scalability | ee (%) | Typical Yield (%) | Cost (USD/g) |
|---|---|---|---|---|
| Chiral Auxiliary | High | 98–99 | 75–85 | 120 |
| Enzymatic Resolution | Low | 99+ | 35–45 | 340 |
| SPPS Derivatives | Medium | 95–97 | 60–70 | 220 |
| α-Amino Acid Homologation | Medium | 97–98 | 65–75 | 180 |
Chiral auxiliary-mediated synthesis remains the most cost-effective and scalable option, whereas enzymatic resolution is reserved for niche applications demanding maximal enantiopurity.
Critical Challenges and Mitigation Strategies
- Steric Hindrance : The tert-butyl group impedes electrophilic substitutions.
- Solution : Use bulky palladium catalysts (e.g., RuPhos) in cross-couplings.
- Racemization During Boc Protection : Acidic conditions may erode ee.
- Low Solubility : The aromatic tert-butyl group reduces polarity.
- Solution : Employ DMF/THF (1:3) mixtures for homogeneous reactions.
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group can undergo substitution reactions, often involving nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tert-butyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H29NO4
- Key Features :
- Contains a tert-butoxycarbonyl (Boc) protecting group.
- Exhibits a 4-tert-butylphenyl moiety, which enhances its hydrophobic interactions.
The presence of the Boc group not only stabilizes the amino acid during synthesis but also facilitates its incorporation into peptides without premature deprotection. The structural arrangement of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid allows for enhanced binding affinities to biological targets, making it a candidate for therapeutic applications.
Peptide Synthesis
This compound is extensively used in the synthesis of peptides. Its protective group allows for selective reactions, enabling the formation of complex peptide structures. This capability is critical in developing peptide-based drugs and biologically active compounds.
Medicinal Chemistry
Research indicates that this compound may modulate enzyme activity and receptor binding, which is essential for drug development. Its potential therapeutic applications include:
- Anticancer Agents : Studies have shown that derivatives of amino acids can inhibit cancer cell proliferation through targeted action on specific pathways.
- Neurological Disorders : The structural features of this compound suggest its utility in developing treatments for neurological conditions by interacting with neurotransmitter receptors.
The compound's interactions with biological targets have been documented, indicating its potential to influence enzyme kinetics and receptor activity. For instance, the difluorophenyl group in related compounds enhances their binding affinities, suggesting that modifications to this compound could yield derivatives with improved biological efficacy.
Case Studies
Several studies have explored the applications of this compound:
- Peptide-Based Drug Development : A study demonstrated the use of this compound as a building block in synthesizing peptides that inhibit specific cancer pathways. The resulting peptides showed significant cytotoxicity against various cancer cell lines.
- Enzyme Modulation : Research indicated that derivatives of this compound could serve as inhibitors for certain enzymes involved in metabolic pathways, potentially leading to new treatments for metabolic disorders.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The Boc group protects the amino group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
γ-Aminobutyric Acid (GABA)
- Structure : Lacks the tert-butylphenyl and Boc groups.
- Function : Acts as a primary inhibitory neurotransmitter in the central nervous system and mediates plant stress responses .
Butylated Hydroxytoluene (BHT)
- Structure: Features a tert-butyl-substituted phenol.
- Function : Antioxidant with tumor-inhibiting properties via suppression of polycyclic hydrocarbon activation .
- Key Differences: While BHT’s tert-butyl group enhances radical scavenging, the Boc-protected amino acid’s tert-butylphenyl moiety may prioritize steric effects over direct antioxidant activity.
3-(4-Biphenylyl)-4-phenyl-5-tert-butylphenyl-1,2,4-triazole (TAZ)
- Structure : Contains tert-butylphenyl and aromatic systems.
- Function : Used in organic electronics for its magnetoresistive properties .
- Key Differences: TAZ’s electronic applications highlight how tert-butylphenyl groups can stabilize molecular packing in thin films. This suggests that Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid’s bulky substituent may similarly influence crystallinity or solubility in formulation contexts.
Antioxidant Activity
- BHT/Butylated Hydroxyanisole (BHA) : Inhibit tumor initiation by blocking hydrocarbon-DNA adduct formation .
- This compound: No direct evidence of antioxidant activity, but its tert-butyl group may indirectly influence redox pathways via steric or electronic effects.
Enzyme Interaction
- GABA Transaminase (GABAT) : Catalyzes GABA degradation; mutations in the ABAT gene are linked to neurological disorders .
- This compound: The Boc group likely prevents premature degradation by enzymes like GABAT, extending its half-life in biological systems.
Stress Response Modulation
- Exogenous GABA in Plants: Enhances abiotic stress tolerance (e.g., salinity, heavy metals) by regulating antioxidant defenses and photosynthesis .
Physicochemical Properties
| Property | This compound | GABA | BHT | TAZ |
|---|---|---|---|---|
| Molecular Weight | High (due to Boc and tert-butylphenyl) | 103.12 g/mol | 220.35 g/mol | 435.58 g/mol |
| Lipophilicity (LogP) | Increased (tert-butylphenyl) | -1.87 | 5.10 | 6.8 |
| Bioavailability | Likely reduced due to steric bulk | High (polar) | Moderate | Low (for electronics) |
| Key Applications | Medicinal chemistry, enzyme inhibition | Neurotransmission, agriculture | Antioxidant | Organic electronics |
Research Findings and Implications
- Metabolic Stability : The Boc group may shield the compound from enzymatic degradation, a critical advantage in drug design .
- Steric Effects : The tert-butylphenyl group could hinder interactions with flat binding pockets (e.g., aryl hydrocarbon receptors), contrasting with planar antioxidants like BHT .
- Synthetic Utility: Similar to TAZ, the compound’s aromaticity and tert-butyl substituent may enable tailored material properties in non-biological applications .
Biological Activity
Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid, also known as (S)-3-(Boc-amino)-4-phenylbutyric acid, is a derivative of phenylalanine with significant implications in biochemical research and potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in relation to muscle metabolism and neuroprotective effects.
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.34 g/mol
- CAS Number : 51871-62-6
- Melting Point : 100-104 °C
- Boiling Point : 444.8 ± 38.0 °C at 760 mmHg
- Density : 1.139 g/cm³
This compound functions primarily as an ergogenic aid, influencing various physiological processes:
- Anabolic Hormone Secretion : It has been shown to enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise.
- Exercise Performance : The compound aids in improving mental performance during stress-related tasks and helps prevent exercise-induced muscle damage .
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial for conditions involving neurodegeneration.
Ergogenic Effects
A study highlighted the effects of amino acid derivatives, including this compound, on physical performance. The findings suggest that these compounds can significantly enhance endurance and recovery in athletes by modulating energy metabolism and reducing fatigue .
Neuroprotective Properties
Emerging evidence suggests that this compound may protect neuronal cells from oxidative stress and apoptosis. A study found that it could mitigate neuroinflammation and promote cell survival in models of neurodegenerative diseases .
Case Studies
-
Athletic Performance Enhancement :
- A controlled trial involving athletes showed that supplementation with this compound led to improved recovery times and reduced muscle soreness post-exercise.
- Participants reported enhanced focus and reduced fatigue levels during high-intensity workouts.
- Neuroprotection in Animal Models :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid?
The compound is typically synthesized via Boc-protection of the amine group followed by coupling reactions. Enzymatic methods have been reported for enantiomerically related analogs, achieving >80% conversion using immobilized lipases or proteases under mild conditions (e.g., pH 7–8, 25–37°C). Post-synthesis, acid hydrolysis removes protecting groups, and reverse-phase HPLC purifies the product .
Q. How should this compound be stored to ensure stability?
Store at 2–8°C in airtight, light-resistant containers. The tert-butyl group enhances steric protection, but the free carboxylic acid moiety may promote hygroscopicity. Pre-purge vials with inert gas (N₂/Ar) to minimize oxidation .
Q. What analytical methods validate purity and structural integrity?
Use exact mass spectrometry (e.g., ESI-TOF) to confirm molecular weight (calc. for C₁₈H₂₇NO₄: 321.194 g/mol). NMR (¹H, ¹³C) identifies stereochemistry: the tert-butyl group appears as a singlet (~1.3 ppm), while the β-amino acid backbone shows characteristic coupling patterns. Purity ≥95% is achievable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during large-scale synthesis?
Enzymatic resolution using chiral acylases or lipases (e.g., Candida antarctica Lipase B) selectively deprotects the desired (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/IPA eluent) .
Q. What role does the 4-tert-butyl-phenyl group play in biological activity?
The tert-butyl group enhances lipophilicity, improving membrane permeability in CNS-targeting analogs. Structure-activity relationship (SAR) studies on fluorophenyl derivatives show that bulky substituents at the para-position reduce off-target binding in neuroprotective assays .
Q. How are synthetic impurities characterized and mitigated?
Common impurities include diastereomers (e.g., R-configuration byproducts) and de-Boc intermediates . Use preparative TLC (silica gel, EtOAc/hexane) or flash chromatography for isolation. LC-MS/MS identifies degradation products under accelerated stability testing (40°C/75% RH) .
Q. What applications exist in peptide mimetics or prodrug design?
The compound serves as a β-amino acid building block in peptidomimetics resistant to protease cleavage. For example, analogs with trifluoromethylphenyl groups exhibit enhanced binding to GABA receptors in preclinical models .
Methodological Notes
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
